(R)-Methyl 3-hydroxy-2-methylpropanoate

Catalog No.
S1485356
CAS No.
72657-23-9
M.F
C5H10O3
M. Wt
118.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Methyl 3-hydroxy-2-methylpropanoate

CAS Number

72657-23-9

Product Name

(R)-Methyl 3-hydroxy-2-methylpropanoate

IUPAC Name

methyl (2R)-3-hydroxy-2-methylpropanoate

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C5H10O3/c1-4(3-6)5(7)8-2/h4,6H,3H2,1-2H3/t4-/m1/s1

InChI Key

ATCCIZURPPEVIZ-SCSAIBSYSA-N

SMILES

CC(CO)C(=O)OC

Synonyms

(-)-Methyl β-Hydroxyisobutyrate; (2R)-3-Hydroxy-2-methylpropionic Acid Methyl Ester; Methyl (R)-(-)-3-Hydroxy-2-methylpropionate; R-(-)-Roche Ester;

Canonical SMILES

CC(CO)C(=O)OC

Isomeric SMILES

C[C@H](CO)C(=O)OC
  • Origin: The natural occurrence or specific biological source of R-MHMP is not well documented in scientific literature.
  • Significance: While research on R-MHMP is ongoing, its specific role or established applications are not yet widely reported.

Molecular Structure Analysis

  • R-MHMP has the chemical formula C5H10O3.
  • Its structure consists of a central carbon chain with three methyl groups (CH3) and a hydroxyl group (OH) attached. A carbonyl group (C=O) is linked to the end carbon, and a methoxy group (OCH3) is attached to the carbonyl carbon [1].
  • The "R" in the name indicates a specific stereochemistry at the central carbon atom. This means the arrangement of surrounding groups around this carbon is in a specific spatial orientation.

Chemical Reactions Analysis

  • Synthesis: Published information on the synthesis of R-MHMP is scarce.
  • Decomposition: The decomposition pathways of R-MHMP under various conditions are not documented in detail.
  • Other Reactions: Since the specific functionalities of R-MHMP are not fully established, its reactivity with other molecules is not well understood.

Physical And Chemical Properties Analysis

  • Melting Point: Data on the melting point of R-MHMP is not readily available.
  • Boiling Point: Limited information suggests a boiling point around 76-77 °C at 12mmHg [1].
  • Solubility: Solubility data for R-MHMP in various solvents is not documented.
  • Stability: Information on the stability of R-MHMP under different conditions (e.g., temperature, light) is not available.

(Data Source: 1. Sigma-Aldrich: )

Currently, there is no scientific literature readily available that explores the mechanism of action of R-MHMP in biological systems or its interaction with other molecules.

  • Due to the limited information on R-MHMP, specific safety concerns or hazard data are not available.
  • As a general precaution, any unknown organic compound should be handled with care, following standard laboratory safety protocols for potentially flammable or reactive materials.

Further Research

More research is needed to fully understand the properties, potential applications, and safety profile of R-MHMP. This could include investigations into its:

  • Natural occurrence or synthetic routes for production
  • Chemical reactivity with other molecules
  • Potential biological activity
  • Detailed analysis of its physical and chemical properties

XLogP3

-0.1

Wikipedia

Methyl (R)-(-)-3-hydroxy-2-methylpropionate

Dates

Modify: 2023-08-15
Trost et al. Ruthenium-catalysed multicomponent synthesis of the 1,3-dienyl-6-oxy polyketide motif. Nature Chemistry, DOI: 10.1038/s41557-020-0464-x, published online 1 June 2020

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